(1,3-Diphenylprop-2-enylideneamino)urea
Description
(1,3-Diphenylprop-2-enylideneamino)urea is a substituted urea derivative characterized by a urea backbone (NH₂–CO–NH₂) conjugated with a 1,3-diphenylprop-2-enylideneamino group. This structure combines the hydrogen-bonding capacity of urea with the aromatic and planar geometry of the diphenylpropenylidene moiety.
Properties
CAS No. |
16983-74-7 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
InChI Key |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Synonyms |
Chalcone semicarbazone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenylprop-2-enylideneamino)urea typically involves the reaction of hydrazinecarboxamide with 1,3-diphenyl-2-propenylidene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diphenylprop-2-enylideneamino)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products formed are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
(1,3-Diphenylprop-2-enylideneamino)urea is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Diphenylprop-2-enylideneamino)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key distinctions and similarities are outlined below:
Structural and Functional Analogues
Key Comparisons
- Hydrogen-Bonding Capacity: The urea group in this compound retains hydrogen-bond donor/acceptor sites, akin to urea in DESs and protein denaturation . However, steric hindrance from the bulky aromatic substituents may limit accessibility compared to unsubstituted urea. In choline chloride-urea DES, urea participates in extensive hydrogen-bond networks, lowering the mixture’s melting point . By contrast, the aromatic substituents in the target compound likely reduce solubility in polar solvents.
- This feature aligns with partially disordered proteins (e.g., ), where aromatic residues drive aggregation or structural flexibility .
Stability and Reactivity :
- Agricultural urea hydrolyzes enzymatically or chemically to release ammonia, a critical nitrogen source . The target compound’s conjugated structure may resist hydrolysis due to electron delocalization, though experimental confirmation is lacking.
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